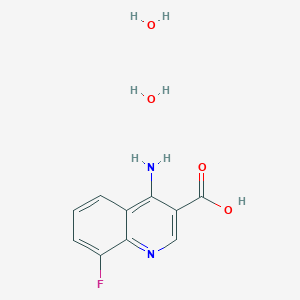

4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate

Description

4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate (CAS RN: Not explicitly provided; anhydrous form: 476683-65-5 ) is a fluorinated quinoline derivative with a molecular formula of C₁₀H₇FN₂O₂·2H₂O (inferred from and ). This compound features a quinoline backbone substituted with an amino group at position 4, a fluorine atom at position 8, and a carboxylic acid group at position 2. The dihydrate form enhances stability and solubility, critical for pharmaceutical applications .

Key properties (anhydrous form):

Properties

IUPAC Name |

4-amino-8-fluoroquinoline-3-carboxylic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2.2H2O/c11-7-3-1-2-5-8(12)6(10(14)15)4-13-9(5)7;;/h1-4H,(H2,12,13)(H,14,15);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKMCJFMVXAKCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)F)C(=O)O)N.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 8-fluoroquinoline-3-carboxylic acid.

Amination: The 8-fluoroquinoline-3-carboxylic acid undergoes an amination reaction to introduce the amino group at the 4-position.

Purification: The resulting product is then purified and crystallized to obtain the dihydrate form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

Catalysts and Reagents: Specific catalysts and reagents are employed to enhance the reaction efficiency.

Purification Techniques: Advanced purification techniques such as recrystallization and chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of different quinoline-based compounds.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties.

Scientific Research Applications

Medicinal Chemistry

AFQCA is primarily investigated for its potential as a therapeutic agent due to its antimicrobial and anticancer properties:

- Antimicrobial Activity : Preliminary studies suggest that AFQCA exhibits inhibitory effects against various bacteria and fungi. The presence of the amino and fluoro groups is believed to enhance its interaction with microbial targets, potentially leading to effective antimicrobial agents.

- Anticancer Properties : Research indicates that quinoline derivatives may influence cellular pathways involved in cancer progression. AFQCA is being studied for its ability to inhibit enzymes like topoisomerase II, crucial for DNA replication in cancer cells .

Chemical Synthesis

AFQCA serves as a versatile building block in organic synthesis:

- Synthesis of Quinoline Derivatives : The compound is utilized in the synthesis of more complex quinoline derivatives through various chemical reactions such as oxidation, reduction, and substitution reactions. These derivatives often possess enhanced pharmacological properties.

Material Science

The unique structural features of AFQCA make it a candidate for applications in material science:

- Organic Electronics : Fluoroquinoline derivatives have been explored for their potential use in organic electronics due to interesting photophysical properties. AFQCA's structural modifications could lead to enhanced performance in optoelectronic devices.

Mechanism of Action

The mechanism of action of 4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate involves its interaction with specific molecular targets. The compound can:

Inhibit Enzymes: It may inhibit certain enzymes involved in biological pathways.

Bind to DNA: The compound can intercalate into DNA, affecting its replication and transcription.

Modulate Signaling Pathways: It can influence various cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares 4-amino-8-fluoro-3-quinolinecarboxylic acid dihydrate with structurally related quinoline derivatives:

Impact of Functional Groups on Bioactivity

- Amino and Carboxylic Acid Groups: The 4-amino and 3-carboxylic acid groups in the target compound are critical for binding to bacterial DNA gyrase, a mechanism shared with fluoroquinolone antibiotics .

- Fluorine Substitution : The 8-fluoro substituent enhances membrane permeability and bioavailability, a feature common to all analogs .

- Cyclopropyl and Piperidinyl Groups : Cyclopropyl at position 1 (e.g., in and ) improves Gram-negative coverage, while bulky groups like piperidinyl at position 7 () reduce resistance development .

Hydrate vs. Anhydrous Forms

- The dihydrate form of the target compound likely improves aqueous solubility compared to its anhydrous counterpart (), similar to EDTA dihydrate (), which has a defined melting point (252°C) .

Biological Activity

4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate (CAS Number: 1609407-49-9) is a compound belonging to the quinoline family, characterized by its unique bicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores its biological activity, synthesis methods, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H11FN2O4. The presence of an amino group and a fluorine atom enhances its chemical reactivity and biological activity. The dihydrate form indicates that it contains two molecules of water, which can influence its solubility and stability.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been studied against various bacterial strains, particularly focusing on its mechanism of action involving:

- Inhibition of DNA Gyrase : The compound has shown the ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition prevents bacterial growth and replication, making it a candidate for antibiotic development .

- Broad-Spectrum Activity : Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi .

Anticancer Potential

The compound is also being investigated for its anticancer properties. Its interaction with cellular pathways may lead to apoptosis in cancer cells. Key findings include:

- DNA Intercalation : this compound may intercalate into DNA, disrupting replication and transcription processes .

- Modulation of Signaling Pathways : It has the potential to influence various cellular signaling pathways, which could lead to changes in cell behavior relevant to cancer progression .

The mechanism through which this compound exerts its biological effects involves several interactions:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Binding Affinity : Studies have shown that it interacts with various biological targets, which is crucial for understanding its therapeutic potential .

- Gene Regulation : Potential applications in gene regulation have been suggested based on its interaction with nucleic acids.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Starting Material Preparation : The synthesis begins with 8-fluoroquinoline-3-carboxylic acid.

- Amination Reaction : An amination reaction introduces the amino group at the 4-position.

- Purification : The product is purified and crystallized to obtain the dihydrate form .

Case Studies and Research Findings

Several studies have focused on the biological activity of quinoline derivatives similar to this compound:

Q & A

Q. What are the optimal synthetic routes for preparing 4-amino-8-fluoro-3-quinolinecarboxylic acid dihydrate, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Step 1 : Start with a nitro-substituted quinoline precursor (e.g., 8-nitro-1,4-dihydroquinoline-3-carboxylic acid) and reduce the nitro group using sodium dithionite (Na₂S₂O₄) in aqueous alkaline conditions (pH adjustment critical for precipitation). This yields the 8-amino derivative with ~73% efficiency .

- Step 2 : Introduce fluorine at the 8-position via nucleophilic substitution using KF or HF under controlled heating (70–80°C). Monitor fluorination efficiency via HPLC or NMR .

- Step 3 : Crystallize the product as a dihydrate by recrystallizing from acetone/ethanol (1:1 v/v) to ensure purity and stability. IR and NMR spectra should confirm the absence of residual solvents .

- Key Variables : pH during reduction, temperature for fluorination, and solvent polarity during crystallization.

Q. How can spectroscopic techniques (NMR, IR, HRMS) resolve structural ambiguities in 4-amino-8-fluoro-3-quinolinecarboxylic acid derivatives?

Methodological Answer :

- NMR Analysis : Use - and -NMR to confirm substitution patterns. For example, the fluorine at C-8 causes characteristic splitting (e.g., for H-5 in related compounds) .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1719 cm, carboxylic acid O-H stretch at ~3488 cm) .

- HRMS : Confirm molecular formula with <5 ppm mass accuracy. For example, [M-H] at m/z 396.10012 matches CHFNO .

Advanced Research Questions

Q. How do substituents at the 7- and 8-positions affect the antibacterial activity of 4-amino-3-quinolinecarboxylic acid derivatives?

Methodological Answer :

- SAR Strategy : Synthesize analogs with varying substituents (e.g., 7-piperazinyl, 8-methoxy) and test against Gram-negative (E. coli) and Gram-positive (S. aureus) strains.

- Key Findings :

- Experimental Design : Use MIC (Minimum Inhibitory Concentration) assays and molecular docking to correlate structural features with activity .

Q. How can researchers resolve contradictions in spectral data or biological activity across studies?

Methodological Answer :

- Step 1 : Validate analytical methods (e.g., calibrate NMR with internal standards, replicate HPLC conditions).

- Step 2 : Cross-reference with theoretical frameworks, such as computational chemistry (DFT calculations for NMR chemical shifts) or crystallography to confirm dihydrate formation .

- Step 3 : Replicate conflicting studies under identical conditions, ensuring reagent purity and environmental controls (e.g., humidity for hydrate stability) .

- Case Example : Discrepancies in -NMR shifts for C-4a (126.0 ppm vs. 121.9 ppm) may arise from hydrate vs. anhydrous forms. Use TGA (Thermogravimetric Analysis) to confirm hydration state .

Q. What mechanistic insights explain the reactivity of 4-amino-8-fluoro-3-quinolinecarboxylic acid in nucleophilic substitutions?

Methodological Answer :

- Mechanistic Study : Use kinetic isotope effects (KIEs) or Hammett plots to assess electronic effects. The electron-withdrawing fluoro group at C-8 activates the C-7 position for nucleophilic attack (e.g., by amines or thiols) .

- Experimental Evidence : In related compounds, 7-chloro derivatives react with glycine in ethanolic NaHCO₃ at 70°C to form N-(4-oxoquinolin-7-yl)-α-amino acids, suggesting an SNAr (nucleophilic aromatic substitution) mechanism .

Q. How can researchers design derivatives to improve the pharmacokinetic profile of 4-amino-8-fluoro-3-quinolinecarboxylic acid?

Methodological Answer :

- Strategy : Introduce ionizable groups (e.g., carboxylic acid) to enhance water solubility or methyl groups to increase metabolic stability.

- Case Study : Ethyl ester prodrugs of quinolinecarboxylic acids show improved oral bioavailability by masking the carboxylic acid until hydrolysis in vivo .

- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to optimize logP and polar surface area (PSA) for blood-brain barrier penetration or renal clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.